molecular formula C17H25N5O B2463131 n-(1-Cyano-1-cyclopropylethyl)-2-[3-(1h-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide CAS No. 2224314-56-9

n-(1-Cyano-1-cyclopropylethyl)-2-[3-(1h-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide

Cat. No.: B2463131
CAS No.: 2224314-56-9
M. Wt: 315.421
InChI Key: GPWRLWUBMIJRNT-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide is a complex organic compound featuring a cyano group, a cyclopropyl group, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole and piperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted imidazole and piperidine compounds.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Cyanoimidazole: A simpler compound with a cyano group attached to an imidazole ring.

    (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine: A related compound with a similar structural motif but different functional groups.

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide is unique due to its combination of a cyano group, a cyclopropyl group, an imidazole ring, and a piperidine ring. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-imidazol-1-yl-4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-13-5-7-21(9-15(13)22-8-6-19-12-22)10-16(23)20-17(2,11-18)14-3-4-14/h6,8,12-15H,3-5,7,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWRLWUBMIJRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N2C=CN=C2)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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